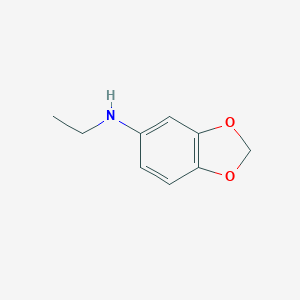

N-Ethyl-1,3-benzodioxol-5-amine

説明

Structure

3D Structure

特性

IUPAC Name |

N-ethyl-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKGTVXPIULTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067732 | |

| Record name | 1,3-Benzodioxol-5-amine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32953-14-3 | |

| Record name | N-Ethyl-1,3-benzodioxol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32953-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxol-5-amine, N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032953143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxol-5-amine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxol-5-amine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylbenzo-1,3-dioxol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations of N Ethyl 1,3 Benzodioxol 5 Amine

Chemical Synthesis Pathways for N-Ethyl-1,3-benzodioxol-5-amine and its Analogs

The synthesis of this compound and its analogs can be achieved through various chemical routes, often starting from commercially available precursors.

Precursor Compounds and Reaction Conditions

A common precursor for the synthesis of N-substituted benzodioxole amines is 1,3-benzodioxol-5-amine. nih.gov Another key precursor is piperonal (B3395001) (also known as 3,4-methylenedioxybenzaldehyde). prepchem.com

One established method for preparing related compounds involves the reaction of piperonal with an appropriate amine. For instance, commercial quantities of 4-(((1,3-benzodioxol-5-yl)methyl)amino)benzoic acid are synthesized by reacting piperonal with ethyl 4-aminobenzoate (B8803810) in absolute ethanol. prepchem.com This reaction is catalyzed by 4-toluenesulfonic acid monohydrate and forms an intermediate imine, which is then reduced using sodium borohydride. prepchem.com A similar strategy could be employed for the synthesis of this compound by using ethylamine (B1201723) as the starting amine.

Reductive amination is a key reaction in the synthesis of secondary amines. youtube.com This process can involve the reaction of a primary amine with a ketone or aldehyde to form an imine, which is subsequently reduced. youtube.com For example, a primary amine can react with an acid chloride to form an amide, which is then reduced to a secondary amine using a reducing agent like lithium aluminum hydride (LiAlH4). youtube.com

The following table outlines a potential synthetic pathway for this compound based on these principles.

Table 1: Potential Synthesis Pathway for this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Piperonal, Ethylamine | Ethanol, Catalytic Acid | N-((1,3-Benzodioxol-5-yl)methylene)ethanamine (Imine Intermediate) |

| 2 | N-((1,3-Benzodioxol-5-yl)methylene)ethanamine | Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4) | This compound |

Stereoselective Synthesis Approaches for this compound Enantiomers

Achieving stereoselectivity in the synthesis of chiral amines is a significant area of organic chemistry. ethz.ch For a molecule like this compound, which has a stereocenter at the alpha-carbon of the ethylamino group, the synthesis of individual enantiomers (R and S forms) requires specific strategies.

One approach is the use of a chiral auxiliary. ethz.ch This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed.

Another method is the use of enzymatic reductions. A process for the stereoselective formation of related compounds, such as (S)-α-Methyl-1,3-benzodioxole-5-ethanol, utilizes an enzymatic reduction step to set the desired stereochemistry. google.com This intermediate can then be further reacted to produce the final chiral product. google.com

Asymmetric synthesis has been used to prepare the enantiomers of the related compound 1-(1,3-benzodioxol-5-yl)-2-butanamine. nih.gov Similar methodologies could potentially be adapted for the stereoselective synthesis of this compound enantiomers.

Derivatization and Analog Generation of this compound

The core structure of this compound allows for various modifications to generate a range of analogs for research purposes.

Functional Group Modifications

The amine and the benzodioxole ring are the primary sites for functional group modifications.

Amine Acylation: The secondary amine functionality can readily react with acid chlorides or anhydrides to form amides. byjus.com This acylation can be used to introduce a wide variety of substituents.

Amine Alkylation: Further alkylation of the secondary amine can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. geeksforgeeks.org

Ring Substitution: The aromatic part of the benzodioxole ring can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid undesired side reactions.

Isotopic Labeling for Research Applications

Isotopic labeling is a crucial technique in drug metabolism and pharmacokinetic studies. For this compound, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule.

For example, deuterium can be introduced by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), during the reduction of the imine intermediate. This would place a deuterium atom on the carbon adjacent to the nitrogen. Alternatively, starting with deuterated ethylamine would introduce the label onto the ethyl group.

Carbon-13 or Nitrogen-15 labeled precursors, such as ¹³C- or ¹⁵N-ethylamine, could also be used in the synthesis to generate isotopically labeled this compound.

Reaction Chemistry of the Benzodioxole Moiety and Amine Functionality

The chemical reactivity of this compound is dictated by its two main functional groups: the benzodioxole ring and the secondary amine.

The benzodioxole moiety is generally stable but can undergo reactions under specific conditions. For example, the methylenedioxy bridge can be cleaved under certain acidic or oxidative conditions. The aromatic ring itself can participate in electrophilic aromatic substitution reactions. nih.gov

The secondary amine functionality imparts basicity to the molecule, allowing it to form salts with acids. lumenlearning.com It is also a nucleophile and can react with various electrophiles. byjus.com Common reactions of secondary amines include:

Formation of Enamines: Secondary amines react with ketones and aldehydes to form enamines. lumenlearning.comlibretexts.org

Acylation: As mentioned earlier, they react with acid chlorides and anhydrides to form amides. byjus.com

Reaction with Nitrous Acid: Secondary amines react with nitrous acid to form N-nitrosamines. lumenlearning.com

Hinsberg Test: Secondary amines react with benzenesulfonyl chloride to form a sulfonamide that is insoluble in alkali. geeksforgeeks.org This reaction is often used to distinguish between primary, secondary, and tertiary amines. geeksforgeeks.org

An examination of the chemical reactivity of this compound reveals a profile characteristic of secondary aromatic amines, with notable influence from the electron-donating 1,3-benzodioxole (B145889) ring system. This compound serves as a versatile intermediate capable of undergoing a variety of chemical transformations at the nitrogen atom and adjacent structures. The following sections detail specific reactions, including nucleophilic substitutions, processes related to imine chemistry, as well as oxidation and reduction reactions.

1 Nucleophilic Substitution Reactions

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in substitution reactions with a variety of electrophilic substrates. quora.combyjus.com The reactivity is modulated by the electronic effects of the benzodioxole ring, which influences the electron density on the nitrogen atom. Common nucleophilic substitution reactions involving secondary amines include acylation and alkylation.

N-Acylation: In this reaction, the amine attacks an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. For instance, reacting this compound with acetyl chloride in the presence of a base to neutralize the HCl byproduct would yield N-acetyl-N-ethyl-1,3-benzodioxol-5-amine.

N-Alkylation: The amine can also react with alkyl halides. The nitrogen atom displaces the halide leaving group to form a tertiary amine. However, this reaction can sometimes lead to the formation of a quaternary ammonium salt if the resulting tertiary amine reacts further with the alkyl halide. libretexts.org Careful control of stoichiometry and reaction conditions is necessary to favor the desired tertiary amine product.

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant 1 | Reactant 2 (Electrophile) | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetyl Chloride | N-Acetyl-N-ethyl-1,3-benzodioxol-5-amine | N-Acylation |

| This compound | Benzoyl Chloride | N-Benzoyl-N-ethyl-1,3-benzodioxol-5-amine | N-Acylation |

2 Imine Hydrolysis

The section title "Imine Hydrolysis" is contextually related to the reactivity of this compound. As a secondary amine, it does not undergo hydrolysis itself but reacts with carbonyl compounds (aldehydes and ketones) to form an intermediate iminium ion. This process is reversible, and the resulting iminium ion can be hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic conditions.

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a hemiaminal intermediate. The hemiaminal is then protonated at the oxygen atom, followed by the elimination of a water molecule to generate a resonance-stabilized iminium cation. It is this iminium ion that is subject to hydrolysis. The hydrolysis is essentially the reverse of the formation process, initiated by the attack of water on the electrophilic carbon of the C=N bond, ultimately cleaving it to regenerate the amine and the carbonyl compound.

Table 2: Imine/Iminium Ion Formation and Subsequent Hydrolysis

| Amine | Carbonyl Compound | Intermediate | Hydrolysis Products |

|---|---|---|---|

| This compound | Acetone | N-Ethyl-N-(prop-2-ylidene)-1,3-benzodioxol-5-aminium | This compound + Acetone |

3 Oxidation Reactions

The oxidation of this compound can occur at several sites, primarily at the nitrogen atom or the benzodioxole ring system. The specific products depend on the oxidizing agent and reaction conditions.

N-Oxidation: Secondary aromatic amines can be oxidized at the nitrogen atom. Mild oxidation may lead to the formation of the corresponding N-hydroxylamine. Further oxidation of the hydroxylamine (B1172632) can yield a nitrone. uomustansiriyah.edu.iq

Oxidative Dealkylation: Another potential pathway is the oxidation of the carbon alpha to the nitrogen, which can lead to N-dealkylation, yielding 1,3-benzodioxol-5-amine and acetaldehyde.

Ring Oxidation: The 1,3-benzodioxole ring is susceptible to oxidation, especially with strong oxidizing agents. This can result in the cleavage of the methylenedioxy bridge to form a catechol (a 1,2-dihydroxybenzene derivative). Electrochemical studies on related methylenedioxy compounds show that oxidation can also occur on the aromatic ring to form a radical cation. nih.gov

Oxidation to Imines: Catalytic systems, such as those using manganese or iron porphyrins with an oxygen donor like iodosobenzene, can oxidize secondary amines to imines. rsc.org Similarly, bioinspired quinone catalysts can facilitate the aerobic dehydrogenation of secondary amines. nih.gov

Table 3: Potential Oxidation Products

| Starting Material | Oxidizing Agent/Condition | Potential Product(s) |

|---|---|---|

| This compound | Mild Oxidant (e.g., H₂O₂) | N-Ethyl-N-hydroxy-1,3-benzodioxol-5-amine |

| This compound | Strong Oxidant (e.g., KMnO₄) | 4-Ethylamino-1,2-dihydroxybenzene (Catechol derivative) |

4 Reduction Reactions

The functional groups in this compound, a secondary amine and an aromatic ether, are generally in a reduced state. Direct reduction typically requires harsh conditions to hydrogenate the aromatic ring. A more synthetically relevant and common transformation involving this compound is reductive amination .

In this one-pot reaction, a secondary amine reacts with an aldehyde or a ketone to form an iminium ion in situ, which is then immediately reduced by a reducing agent present in the reaction mixture. This process is a powerful method for forming C-N bonds and results in the synthesis of a more substituted tertiary amine. acs.orgorganic-chemistry.org Various reducing agents can be employed, including sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. organic-chemistry.org This method avoids the isolation of the intermediate iminium ion and often provides high yields of the tertiary amine product. For secondary aromatic amines, the reaction may require heating to proceed efficiently. acs.org

Table 4: Reductive Amination of this compound

| Carbonyl Compound | Reducing Agent | Product (Tertiary Amine) |

|---|---|---|

| Formaldehyde | Sodium Triacetoxyborohydride | N-Ethyl-N-methyl-1,3-benzodioxol-5-amine |

| Acetone | Sodium Borohydride | N-Ethyl-N-isopropyl-1,3-benzodioxol-5-amine |

Pharmacological and Neuropharmacological Investigations of N Ethyl 1,3 Benzodioxol 5 Amine

Neurotransmitter System Interactions of N-Ethyl-1,3-benzodioxol-5-amine

The primary mechanism of action for this compound involves the modulation of monoamine neurotransmitters, specifically serotonin (B10506), dopamine (B1211576), and norepinephrine. rupahealth.comwikipedia.org It interacts with the transporters responsible for the reuptake of these neurotransmitters, leading to an increase in their extracellular concentrations. wikipedia.org

Serotonergic System Modulation

This compound exhibits significant activity within the serotonergic system, influencing both the release and reuptake of serotonin.

Research indicates that this compound and its analogues are potent releasers of non-vesicular serotonin. nih.gov This mechanism involves the drug acting as a substrate for the serotonin transporter (SERT), leading to a reversal of the transporter's normal function and subsequent efflux of serotonin into the synaptic cleft. nih.gov This drug-stimulated release of non-vesicular serotonin is considered a primary factor in the subjective effects of compounds like MDMA and is likely a key aspect of the pharmacological profile of this compound. nih.gov The process of monoamine release by amphetamine-like substances involves their transport into the neuron, disruption of vesicular storage of monoamines, and prevention of their intracellular degradation, all contributing to increased extracellular levels. nih.gov

In addition to promoting release, this compound also functions as a serotonin reuptake inhibitor by blocking the serotonin transporter (SERT). rupahealth.comwikipedia.org This inhibition prevents the reabsorption of serotonin from the synapse back into the presynaptic neuron, thereby prolonging its presence and action in the synaptic cleft. The potency of this inhibition can be quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For comparison, the β-keto analog of MDEA, known as ethylone (B12757671) (bk-MDEA), has a reported IC50 value for SERT of 4.46 µM in one study and 464 nM in another, highlighting the variability in experimental data.

Dopaminergic System Modulation

This compound also modulates the dopaminergic system, influencing the release of dopamine.

Studies on related compounds, such as MDMA, have shown that they induce a significant increase in the extracellular concentration of dopamine. nih.gov This effect is, in part, mediated by the release of serotonin, suggesting an interplay between the two neurotransmitter systems. nih.gov The serotonergic activity of these compounds appears to play a major role in the subsequent release of dopamine. nih.gov Furthermore, some analogues of MDMA have been identified as releasers of non-vesicular dopamine. nih.gov

Compound Data Tables

Table 1: Monoamine Transporter Inhibition Potency of this compound and Related Compounds

| Compound | SERT IC50/Ki | DAT IC50/Ki |

| Ethylone (bk-MDEA) | 4.46 µM / 464 nM | 5.68 µM / 1720 nM |

| MDMA | 0.64 µM (mouse) / 2.41 µM (human) nih.gov | 4.87 µM (mouse) / 8.29 µM (human) nih.gov |

Note: Data is presented as reported in the cited literature and may vary between studies due to different experimental conditions.

Dopamine Reuptake Inhibition

There is currently no specific data available in the public domain detailing the inhibitory effects of this compound on dopamine reuptake.

Impact on Dopamine Transporters (DAT)

Specific studies quantifying the binding affinity and impact of this compound on the dopamine transporter (DAT) are not present in the reviewed scientific literature.

Noradrenergic System Modulation

Noradrenaline Reuptake Inhibition

Detailed in-vitro studies measuring the noradrenaline reuptake inhibition properties of this compound are not available in the public scientific record.

Receptor Binding Profiles of this compound

Affinity and Selectivity at Monoamine Receptors

A definitive profile of the affinity and selectivity of this compound for various monoamine receptors cannot be constructed due to a lack of specific binding assay data in published research.

In vitro Binding Assays

Comprehensive in-vitro binding assay results for this compound are not documented in the available scientific literature, precluding the creation of a detailed data table of its receptor binding profile.

Neuroendocrine Effects of this compound

Hormonal Secretion Changes (e.g., ACTH, Corticosterone (B1669441), Prolactin, Renin)

Specific research detailing the effects of this compound (MDEA) on the secretion of adrenocorticotropic hormone (ACTH), corticosterone, prolactin, and renin is limited in the available scientific literature. However, extensive studies on the closely related compound 3,4-methylenedioxymethamphetamine (MDMA) provide a valuable comparative framework.

In studies conducted on rats, administration of MDMA resulted in significant, dose-dependent increases in plasma corticosterone and prolactin concentrations. nih.gov The peak effect for both hormones was observed approximately 60 minutes after injection. nih.gov The increase in corticosterone was linked to serotonergic pathways, specifically involving 5-HT2 receptors. nih.gov Similarly, in human studies, MDMA administration led to a significant rise in plasma cortisol (the human equivalent of corticosterone) and prolactin levels. nih.gov The elevation in prolactin required higher doses of MDMA compared to the dose needed to increase cortisol. nih.gov

These findings for MDMA suggest that benzodioxole derivatives can produce marked changes in the neuroendocrine system, primarily through their interaction with monoaminergic pathways.

Table 1: Neuroendocrine Effects of MDMA in Research Studies

| Hormone | Effect Observed (in response to MDMA) | Species | Source(s) |

|---|---|---|---|

| Corticosterone/Cortisol | Significant increase | Rat, Human | nih.govnih.gov |

| Prolactin | Significant increase | Rat, Human | nih.govnih.gov |

| ACTH | Not specified | - |

Neurophysiological Effects of this compound

Electroencephalographic (EEG) Activity Modulation

Investigations into the neurophysiological effects of MDEA include human sleep electroencephalogram (EEG) studies. In a double-blind, placebo-controlled study, MDEA was found to significantly alter sleep architecture. Following administration of the compound, subjects experienced a delayed sleep onset and a total suppression of rapid eye movement (REM) sleep. sigmaaldrich.com Furthermore, the study noted a distinct cyclic pattern in the latter half of the night, characterized by alternating periods of slow-wave sleep and light sleep. sigmaaldrich.com These findings indicate that MDEA possesses stimulant-like properties capable of modulating fundamental brain electrical activity related to sleep cycles. sigmaaldrich.com

Impact on Neuronal Firing Rates

Direct electrophysiological studies on the impact of MDEA on the firing rates of specific neuronal populations were not prominently found in the reviewed literature. However, research on MDMA provides insight into how benzodioxole compounds can affect neuronal activity.

A study on ventral midbrain dopaminergic neurons in slices found that MDMA exerted a concentration-dependent dual effect on neuronal firing. nih.gov At lower concentrations (1 µM), MDMA excited the neurons and caused depolarization. nih.gov Conversely, at higher concentrations (10-30 µM), it inhibited neuronal firing, leading to membrane hyperpolarization. nih.gov The excitatory effects were linked to 5-HT1B receptor activity, while the inhibitory effects involved D2 dopamine autoreceptors, suggesting an indirect action mediated by increased extracellular dopamine. nih.gov

Table 2: Effect of MDMA on Dopaminergic Neuronal Firing

| MDMA Concentration | Effect on Firing Rate | Associated Receptor(s) | Source |

|---|---|---|---|

| 1 µM | Excitation / Depolarization | 5-HT1B | nih.gov |

| 3 µM | Excitation or Inhibition | - | nih.gov |

Comparative Pharmacological Studies with Related Benzodioxole Derivatives

This compound vs. MDMA and MDA

This compound (MDEA) is pharmacologically and chemically similar to 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA). nih.govnih.gov All three compounds are ring-substituted amphetamines and function as releasing agents and reuptake inhibitors of serotonin, norepinephrine, and dopamine. rupahealth.comwikipedia.org

A primary distinction lies in their relative potency and neurotoxic potential. Animal and in vitro studies consistently indicate that MDEA is less neurotoxic to serotonergic neurons than both MDMA and MDA. rupahealth.com This is evidenced by findings that MDEA produces less pronounced reductions in serotonin (5-HT) levels and tryptophan hydroxylase activity. sigmaaldrich.comrupahealth.com While all three compounds can cause damage to 5-HT nerve terminals, MDEA appears to have a lower potency in this regard. rupahealth.com

While direct comparative data on hormonal changes and neuronal firing for MDEA is scarce, the detailed findings for MDMA (as described in sections 3.3.1 and 3.4.2) serve as the current benchmark for understanding the potential effects of this class of compounds. The established lower potency of MDEA suggests its neuroendocrine and neurophysiological impacts might be quantitatively different from those of MDMA and MDA.

Table 3: Comparative Profile of Benzodioxole Derivatives

| Feature | This compound (MDEA) | MDMA | MDA |

|---|---|---|---|

| Primary Mechanism | Serotonin, Norepinephrine, Dopamine Releasing Agent & Reuptake Inhibitor rupahealth.comwikipedia.org | Serotonin, Norepinephrine, Dopamine Releasing Agent & Reuptake Inhibitor wikipedia.org | Serotonin, Norepinephrine, Dopamine Releasing Agent & Reuptake Inhibitor rupahealth.com |

| Reported Effects | Milder and shorter-lasting than MDMA wikipedia.org | Empathogenic, stimulant effects nih.gov | Stronger hallucinogenic and stimulant properties than MDMA |

| Neurotoxic Potential | Considered less neurotoxic than MDMA and MDA rupahealth.com | Higher serotonergic neurotoxicity than MDEA rupahealth.com | Higher serotonergic neurotoxicity than MDEA rupahealth.com |

| Metabolism | Metabolized via hepatic enzymes wikipedia.org | Metabolized to active compound MDA nih.gov | - |

This compound vs. MBDB

This compound, more precisely known as N-ethyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (EBDB), and N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) are closely related compounds within the phenethylamine (B48288) family. Their structural similarity, differing only by the substitution on the amine group (an ethyl group in EBDB versus a methyl group in MBDB), invites a comparative analysis of their pharmacological and neuropharmacological profiles. Both are analogs of 3,4-methylenedioxymethamphetamine (MDMA), with MBDB being the direct α-ethyl homologue of MDMA. nih.gov

Research into these compounds has sought to understand how subtle molecular modifications influence their interaction with neural systems. While both MBDB and EBDB are considered entactogens, a class of substances known for fostering feelings of empathy and introspection, there are distinctions in their activity. nih.govnih.gov Much of the available research has focused on contrasting MBDB with MDMA, highlighting that MBDB tends to produce less euphoria and stimulation than MDMA. nih.govwikipedia.org

In drug discrimination studies in rats, a key method for comparing the subjective effects of psychoactive compounds, research has provided insights into the distinctness of these molecules from other classes of drugs. For instance, in rats trained to discriminate between saline and lysergic acid diethylamide (LSD), no generalization occurred with the N-methyl derivatives of either the α-methyl (MDMA) or the α-ethyl series (which includes MBDB). nih.gov This suggests that the subjective effects of MBDB are not akin to those of classic hallucinogens. nih.gov Further studies have confirmed that MBDB can be clearly distinguished from both stimulants and hallucinogens in animal models. nih.gov

While direct, side-by-side quantitative pharmacological data for EBDB is less prevalent in the literature compared to the more extensively studied MBDB, the established structure-activity relationships within this chemical class allow for educated inferences. The primary amine, 1-(1,3-benzodioxol-5-yl)-2-butanamine (BDB), is a known metabolite of both MBDB and EBDB. nih.gov Animal studies have indicated that BDB is a slightly more potent serotonin-releasing agent than its N-methylated counterpart, MBDB. This suggests that the nature of the N-alkyl substituent plays a significant role in modulating the pharmacological activity.

The major neuropharmacological actions of MBDB in rats involve an increase in serotonin release in the brain and the inhibition of serotonin and noradrenaline reuptake. nih.gov Its effect on dopamine release and reuptake inhibition is considerably less pronounced than that of MDMA. nih.gov This profile, with a stronger action on the serotonergic system over the dopaminergic system, is believed to be characteristic of entactogens and is a key area of comparison.

Table of Comparative Properties: this compound (EBDB) vs. MBDB

| Feature | This compound (EBDB) | N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) |

|---|---|---|

| N-Alkyl Group | Ethyl | Methyl |

| Primary Pharmacological Class | Entactogen | Entactogen |

| Known Precursor to Metabolite | 1-(1,3-benzodioxol-5-yl)-2-butanamine (BDB) | 1-(1,3-benzodioxol-5-yl)-2-butanamine (BDB) |

| Subjective Effects (vs. Classic Hallucinogens) | Not reported to generalize to hallucinogen cues | Does not generalize to LSD in drug discrimination studies. nih.gov |

| Primary Neurotransmitter Action | Presumed to be primarily serotonergic | Serotonin and noradrenaline release/reuptake inhibition. nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound (N-ethyl-1-(1,3-benzodioxol-5-yl)-2-butanamine) | EBDB |

| N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine | MBDB |

| 3,4-methylenedioxymethamphetamine | MDMA |

| Lysergic acid diethylamide | LSD |

Metabolism and Biotransformation of N Ethyl 1,3 Benzodioxol 5 Amine

Phase I Metabolic Pathways of N-Ethyl-1,3-benzodioxol-5-amine

Phase I metabolism of MDEA involves the introduction or unmasking of functional groups through oxidation, reduction, and hydrolysis reactions. These reactions are predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver. nih.govmdpi.com The primary Phase I pathways for MDEA include O-dealkylation of the methylenedioxy bridge, N-dealkylation of the ethyl group, oxidative deamination, and hydroxylation reactions.

O-Dealkylation and Subsequent Methylation

A critical initial step in the metabolism of compounds containing a 1,3-benzodioxole (B145889) ring, such as MDEA, is the cleavage of the methylenedioxy bridge, a process known as O-dealkylation or demethylenation. scielo.brnih.gov This reaction is primarily mediated by CYP450 enzymes, particularly CYP2D6, and to a lesser extent by other isoforms like CYP3A4 and CYP2C19, as has been demonstrated for the structurally similar compound 3,4-methylenedioxymethamphetamine (MDMA). nih.govscielo.brresearchgate.net This enzymatic action results in the formation of a catechol intermediate, 3,4-dihydroxyethylamphetamine (DHEA).

Following the formation of the unstable catechol, it can undergo further metabolism through methylation. The enzyme catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group to one of the hydroxyl groups of DHEA. nih.gov This methylation can occur at either the 3- or 4-position of the phenyl ring, leading to the formation of two isomeric metabolites: 4-hydroxy-3-methoxyethylamphetamine (HMEA) and 3-hydroxy-4-methoxyethylamphetamine. HMEA is generally the major metabolite of this pathway. rero.ch

N-Dealkylation and Primary Amine Formation

N-dealkylation is another significant Phase I metabolic pathway for MDEA, involving the removal of the N-ethyl group. nih.gov This reaction is also catalyzed by CYP450 enzymes and results in the formation of the primary amine metabolite, 3,4-methylenedioxyamphetamine (MDA). scielo.brrero.ch The resulting MDA is itself a psychoactive compound and undergoes further metabolism. This process is analogous to the N-demethylation of MDMA, which also yields MDA. scielo.br

The mechanism of N-dealkylation involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves to yield the dealkylated amine (MDA) and acetaldehyde. nih.gov

Oxidative N-Deamination and Phenylacetone (B166967) Formation

Oxidative deamination is a common metabolic pathway for amphetamine and its analogues, which can also apply to MDEA. wikipedia.org This process involves the removal of the amino group, leading to the formation of a ketone. In the case of MDEA, this would result in the formation of 3,4-methylenedioxyphenylacetone (MDP2P). rero.ch This reaction is catalyzed by monoamine oxidase (MAO) and other amine oxidases. wikipedia.orgnih.gov The resulting phenylacetone derivative can be further metabolized.

Hydroxylation Reactions

Hydroxylation, the addition of a hydroxyl (-OH) group, can occur at various positions on the MDEA molecule, primarily on the aromatic ring and the side chain. almerja.netnih.goviunajaf.edu.iqgoogle.com Aromatic hydroxylation is a common metabolic pathway for many drugs containing a phenyl group and is catalyzed by CYP450 enzymes. iunajaf.edu.iq For MDEA, this would likely result in the formation of phenolic metabolites. The exact position of hydroxylation can be influenced by the electronic properties of the substituents on the aromatic ring. iunajaf.edu.iq

Hydroxylation can also occur on the side chain of the molecule, although this is generally a more minor pathway compared to O-dealkylation and N-dealkylation.

Keto Reduction

Following the formation of a ketone metabolite such as 3,4-methylenedioxyphenylacetone (MDP2P) via oxidative deamination, this intermediate can undergo keto reduction. This reaction reduces the ketone group to a secondary alcohol, leading to the formation of 3,4-methylenedioxyphenyl-2-propanol. This metabolic step is a common fate for ketone metabolites of amphetamines. iunajaf.edu.iq

Phase II Metabolic Pathways of this compound

Phase I metabolites of MDEA, which now possess functional groups like hydroxyl and amine groups, can undergo Phase II conjugation reactions. tandfonline.comresearchgate.net These reactions involve the attachment of endogenous polar molecules to the metabolites, which significantly increases their water solubility and facilitates their excretion from the body in urine and bile. nih.govresearchgate.net The main Phase II pathways for MDEA metabolites are glucuronidation and sulfation.

Studies on the phase II metabolism of the MDEA metabolites 3,4-dihydroxyethylamphetamine (DHEA) and 4-hydroxy-3-methoxyethylamphetamine (HMEA) have shown that both glucuronidation and sulfation occur. tandfonline.com

Glucuronidation: This process involves the conjugation of glucuronic acid to the hydroxyl groups of the metabolites, catalyzed by UDP-glucuronosyltransferases (UGTs). For HMEA, UGT2B7, UGT2B15, and UGT2B17 have been identified as the involved enzymes. tandfonline.com The resulting glucuronide conjugates are highly polar and readily excreted. nih.govtandfonline.com

Sulfation: This pathway involves the transfer of a sulfate (B86663) group to the hydroxyl groups of the metabolites, a reaction catalyzed by sulfotransferases (SULTs). For DHEA, SULT1A1 and SULT1A3 are involved, while for HMEA, SULT1A3 and SULT1E1 play a role. tandfonline.com In humans, sulfation appears to be a more significant pathway than glucuronidation for the conjugation of HMEA. nih.gov

The table below summarizes the key enzymes involved in the Phase II metabolism of MDEA metabolites.

| Metabolite | Conjugation Reaction | Involved Enzymes |

| 3,4-dihydroxyethylamphetamine (DHEA) | Sulfation | SULT1A1, SULT1A3 tandfonline.com |

| 4-hydroxy-3-methoxyethylamphetamine (HMEA) | Glucuronidation | UGT2B7, UGT2B15, UGT2B17 tandfonline.com |

| 4-hydroxy-3-methoxyethylamphetamine (HMEA) | Sulfation | SULT1A3, SULT1E1 tandfonline.com |

Glucuronidation

Glucuronidation is a major pathway in the metabolism of many compounds, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov This process involves the transfer of glucuronic acid from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. In the case of this compound, it is anticipated that after an initial Phase I metabolism, such as hydroxylation of the aromatic ring or N-de-ethylation, the resulting hydroxyl or amine groups would be susceptible to glucuronidation. nih.govnih.gov Studies on the closely related compound MDEA have shown that its metabolites undergo glucuronidation. ebi.ac.uk The UGT1A and UGT2B families of enzymes are primarily responsible for the glucuronidation of a wide array of substrates, including phenols, amines, and hydroxylamines. nih.gov

Sulphation

Sulphation, another crucial Phase II conjugation reaction, is catalyzed by sulfotransferases (SULTs). This pathway involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. Phenolic and catecholic metabolites, which are likely to be formed from this compound through Phase I oxidation, are primary candidates for sulphation. Research on MDEA has indicated that its metabolites undergo sulphation. ebi.ac.uk The SULT1A subfamily, in particular, is known to be involved in the sulfation of a wide variety of xenobiotics.

Glycine (B1666218) Conjugation (Hippuric Acid Derivatives)

Glycine conjugation is a metabolic pathway primarily for carboxylic acids, leading to the formation of hippuric acid derivatives. nih.govnih.gov This process is catalyzed by glycine N-acyltransferase and is essential for the detoxification and excretion of certain acidic compounds. nih.gov While direct evidence for glycine conjugation of this compound is not available, if Phase I metabolism were to lead to the formation of a carboxylic acid metabolite, this pathway would be a plausible route for its further biotransformation. nih.gov

Identification of this compound Metabolites

The identification of metabolites is key to understanding the complete metabolic profile of a compound. Based on the metabolism of analogous structures, a number of potential metabolites for this compound can be postulated.

Specific Metabolite Structures

The metabolism of the related compound MDEA provides a strong indication of the likely metabolites of this compound. The primary metabolic routes for MDEA involve N-de-ethylation to form 3,4-methylenedioxyamphetamine (MDA), as well as demethylenation of the benzodioxole ring to form catechols. nih.govnih.gov These catechols can then be O-methylated.

Interactive Table: Plausible Metabolites of this compound Based on MDEA Metabolism

| Metabolite Name | Metabolic Pathway | Anticipated Properties |

| 3,4-Methylenedioxyaniline | N-De-ethylation | A primary amine metabolite. |

| 4-Hydroxy-3-methoxy-N-ethylaniline | Demethylenation and O-methylation | A catecholic metabolite that has undergone methylation. |

| 3-Hydroxy-4-methoxy-N-ethylaniline | Demethylenation and O-methylation | An alternative methylated catecholic metabolite. |

| Glucuronide Conjugates | Glucuronidation | Water-soluble conjugates for excretion. |

| Sulfate Conjugates | Sulphation | Water-soluble conjugates for excretion. |

Enantioselective Metabolism

Many drugs containing a chiral center exhibit enantioselective metabolism, where one enantiomer is metabolized at a different rate or via a different pathway than the other. science.gov Studies on MDEA have demonstrated enantioselective metabolism, with differences observed in the brain concentrations of the (R)- and (S)-enantiomers and their metabolites. nih.gov Specifically, the stereoselective differences in brain levels of the enantiomers of MDE and its metabolite MDA were less pronounced than for MDMA, and the relationship between the (R)-(-) and (S)-(+) enantiomers was opposite to that of MDMA. nih.gov Given the structural similarities, it is highly probable that this compound, if it exists as a racemate, would also undergo enantioselective metabolism.

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of this compound is expected to be carried out by a range of Phase I and Phase II enzymes.

Phase I Enzymes: The cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the oxidative metabolism of a vast number of xenobiotics. wikipedia.orgnih.gov For MDEA, CYP2D6 and CYP3A4 have been identified as key enzymes in its metabolism. wikipedia.orgnih.gov Therefore, it is highly likely that these same CYP isoforms are involved in the initial metabolic steps of this compound, such as N-de-ethylation and demethylenation.

Phase II Enzymes: As discussed previously, the primary Phase II enzymes anticipated to be involved in the metabolism of this compound and its Phase I metabolites are:

UDP-glucuronosyltransferases (UGTs): Responsible for glucuronide conjugation. nih.govnih.gov

Sulfotransferases (SULTs): Responsible for sulfate conjugation. upol.czbasicmedicalkey.com

Glycine N-acyltransferase: Responsible for glycine conjugation of any carboxylic acid metabolites. nih.gov

Interactive Table: Key Enzymatic Systems in the Metabolism of N-Ethylated Benzodioxoles

| Enzyme Family | Specific Enzymes (Examples) | Metabolic Reaction | Substrates (Postulated for this compound) |

| Cytochrome P450 | CYP2D6, CYP3A4 | Oxidation (e.g., N-de-ethylation, demethylenation) | This compound |

| UDP-glucuronosyltransferases | UGT1A family, UGT2B family | Glucuronidation | Hydroxylated and de-ethylated metabolites |

| Sulfotransferases | SULT1A family | Sulphation | Catecholic metabolites |

| Glycine N-acyltransferase | GLYAT | Glycine Conjugation | Carboxylic acid metabolites |

Cytochrome P450 Isoforms (e.g., CYP2D6, CYP2C19)

The Cytochrome P450 (CYP450) superfamily of enzymes is a major system for metabolizing drugs, toxins, and other foreign substances in the liver. nih.gov For compounds containing a 1,3-benzodioxole ring, such as this compound, CYP450-catalyzed metabolism is a critical pathway. This process can result in the formation of a carbene intermediate, which can bind to the iron atom of the enzyme, potentially leading to drug-drug interactions. researchgate.net Following this, a catechol metabolite may be released. researchgate.net

CYP2D6 is a particularly important isoform, responsible for the metabolism of approximately 20-30% of commercially available drugs, despite constituting only a small fraction of the total hepatic CYP450 content. nih.gov This enzyme is highly polymorphic, leading to significant variations in metabolic activity among individuals, who can be classified as poor, intermediate, normal (extensive), or ultrarapid metabolizers. nih.gov

For structurally related compounds like 3,4-methylenedioxymethamphetamine (MDMA), CYP2D6 is the primary enzyme responsible for O-demethylenation, a key step in its metabolism. nih.govwikipedia.org Given the structural similarity, it is highly probable that CYP2D6 plays a significant role in the metabolism of this compound. The affinity and rate of metabolism, however, can differ substantially even between similar compounds. For instance, MDMA is oxidized by CYP2D6 at a rate almost 100 times faster than methamphetamine. nih.gov

The table below summarizes the interaction of various amphetamine-like compounds with CYP2D6, providing an indication of the potential role of this enzyme in the metabolism of this compound.

Table 1: Interaction of Structurally Related Psychostimulants with CYP2D6

| Amphetamine Derivative | Ki (μM) | Km (μM) |

|---|---|---|

| ±3,4-Methylenedioxymethamphetamine (MDMA) | 0.6 ± 0.6 | 2.2 ± 1.6 |

| ±3,4-Methylenedioxyamphetamine (MDA) | 1.8 ± 1.0 | 11.6 ± 5.4 |

| ±-3,4-methylenedioxyethylamphetamine (MDEA) | 2.6 ± 1.4 | N/A |

| p-Methoxymethamphetamine (PMMA) | 4.6 ± 1.0 | N/A |

| benzodioxolyl-butanamine (BDB) | 0.8 ± 0.1 | N/A |

| N-methyl-benzodioxolyl-butanamine (MBDB) | 1.0 ± 0.02 | N/A |

Data sourced from de la Torre et al. (2004) nih.gov

Monoamine Oxidase (MAO)

Monoamine oxidases (MAO) are a family of enzymes that catalyze the oxidation of monoamines. wikipedia.org These enzymes are found on the outer membrane of mitochondria and are crucial for the breakdown of monoamine neurotransmitters and monoamines ingested from food. wikipedia.org There are two main forms of MAO: MAO-A and MAO-B, which have different substrate specificities and are encoded by distinct genes. nih.gov

MAO-A has a high affinity for serotonin (B10506) and norepinephrine. nih.gov

MAO-B is more effective at metabolizing phenylethylamine and benzylamine. nih.gov

Dopamine (B1211576), tyramine, and tryptamine (B22526) are metabolized by both isoforms to varying degrees. nih.gov

The metabolism of monoamines by MAO involves oxidative deamination, which produces hydrogen peroxide, an aldehyde, and ammonium (B1175870) as end products. nih.gov Given that this compound is a monoamine, it is a potential substrate for MAO. The specific affinity for MAO-A versus MAO-B would depend on its precise molecular structure. Inhibition of MAO can lead to significant drug-drug interactions, particularly with other serotonergic drugs. wikipedia.org For some related compounds, such as certain 2C drugs, metabolism by MAO is a significant pathway. wikipedia.org

In vitro Metabolic Studies (e.g., Human Liver Microsomes)

In vitro models are essential tools for studying drug metabolism, with human liver microsomes (HLM) being a widely used system. researchgate.net HLMs are subcellular fractions of the liver that contain a high concentration of CYP450 enzymes and are amenable to high-throughput screening. researchgate.net Such studies allow for the determination of metabolic stability, identification of metabolites, and characterization of the enzymes involved. researchgate.net

Studies on compounds with similar structures have demonstrated the utility of this approach. For example, the metabolic stability and metabolite identification of N-ethyl pentedrone (B609907) (NEP) were investigated using rat, mouse, and human liver microsomes. jefferson.edu These studies can determine key kinetic parameters such as the in vitro half-life (t1/2) of a compound, which for NEP varied significantly between species. jefferson.edu

Similarly, in vitro studies with HLM have been used to characterize the metabolites of other novel psychoactive substances, such as protonitazene, identifying metabolites like N-desethyl-protonitazene and 5-amino-protonitazene. nih.gov For the aromatic amine 1,3-diaminobenzene, primary rat hepatocyte cultures were found to be a more comprehensive in vitro model than microsomes, as they could form a wider range of metabolites, including glucuronic acid conjugates. nih.gov

A hypothetical in vitro study of this compound using HLM would likely identify metabolites resulting from:

O-demethylenation of the benzodioxole ring.

N-dealkylation to remove the ethyl group.

Hydroxylation of the aromatic ring.

Further conjugation reactions (e.g., glucuronidation) if using more complete systems like hepatocytes.

In vivo Metabolic Studies in Animal Models and Humans

In vivo studies in animal models and humans are crucial for understanding the complete metabolic fate of a compound. These studies can identify major metabolites excreted in urine and feces, providing a more holistic picture than in vitro models alone.

For instance, in vivo studies on the metabolism of 1,3-diaminobenzene in rats showed that the metabolites formed in the perfused rat liver were identical to those excreted in the urine. nih.gov In the case of methylone, another related compound, studies in rats found that about 26% of the administered dose was excreted as 4-hydroxy-3-methoxymethcathinone (HMMC) within 48 hours, with less than 3% excreted as the unchanged parent drug. wikipedia.org

The extensive research on MDMA metabolism in humans provides a valuable parallel. After administration, MDMA is metabolized by CYP2D6 to 3,4-dihydroxymethamphetamine (HHMA), which is then further metabolized. nih.govwikipedia.org The metabolic pathway also includes N-demethylation to 3,4-methylenedioxyamphetamine (MDA). wikipedia.org

Based on these examples, an in vivo study of this compound in an animal model or humans would likely identify several key metabolites in urine, as outlined in the table below.

Table 2: Predicted Major In Vivo Metabolic Pathways for this compound

| Metabolic Reaction | Enzyme System | Potential Metabolite |

|---|---|---|

| N-de-ethylation | Cytochrome P450 | 1,3-benzodioxol-5-amine |

| O-demethylenation | CYP2D6 | N-ethyl-dihydroxy-aniline derivative |

| Oxidative deamination | Monoamine Oxidase (MAO) | Aldehyde and corresponding carboxylic acid derivatives |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated this compound |

These primary metabolites could then undergo secondary metabolic reactions, such as conjugation with glucuronic acid or sulfate, to form more water-soluble compounds that are readily excreted.

Neurotoxicity and Associated Mechanisms of N Ethyl 1,3 Benzodioxol 5 Amine

Cellular and Molecular Mechanisms of N-Ethyl-1,3-benzodioxol-5-amine Neurotoxicity

The neurotoxic effects of this compound are primarily understood through the study of its close structural analog, 3,4-Methylenedioxy-N-ethylamphetamine (MDEA or MDE). Research on MDEA and related compounds indicates that their neurotoxicity stems from a complex interplay of cellular and molecular events that disrupt normal neuronal function and can lead to cell death. Animal studies have shown that MDEA can cause selective alterations in serotonergic neurotransmission, evidenced by reduced levels of serotonin (B10506) (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), as well as damage to 5-HT nerve terminals rupahealth.com. While generally considered less neurotoxic than its counterparts 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), the underlying mechanisms of MDEA-induced neurotoxicity are thought to be similar rupahealth.comnih.gov. These mechanisms include the formation of toxic metabolites, induction of oxidative stress, excitotoxicity, mitochondrial dysfunction, initiation of apoptotic pathways, and endoplasmic reticulum stress rupahealth.comnih.gov.

Role of this compound Metabolites in Toxicity

The metabolism of this compound, much like its analogs MDMA and MDEA, is a critical factor in its neurotoxic profile. The metabolic pathways of these compounds can lead to the formation of highly reactive molecules that are more toxic than the parent compound.

A key metabolic process for compounds like MDMA, and likely for MDEA, is the opening of the methylenedioxy ring, which is mediated by cytochrome P450 (CYP) enzymes. This process transforms the parent compound into dihydroxy derivatives, specifically catechols researchgate.net. These catechols, such as N-ethyl-alpha-methyldopamine (N-ethyl-α-MeDA) derived from MDEA, are unstable and can be readily oxidized to form electrophilic ortho-quinones researchgate.net.

These quinone metabolites are highly reactive and can contribute to neurotoxicity through several mechanisms:

Redox Cycling and Reactive Oxygen Species (ROS) Formation: The ortho-quinones can undergo redox cycling with their semiquinone radicals. This process generates reactive oxygen species (ROS), such as superoxide (B77818) radicals, which leads to a state of oxidative stress within the neuron researchgate.netresearchgate.net.

Covalent Binding to Cellular Macromolecules: The electrophilic nature of the quinones allows them to form covalent bonds with nucleophilic cellular components, including proteins and DNA. This binding can disrupt the normal function of these macromolecules and contribute to cellular damage.

Formation of Glutathione (B108866) Conjugates: The quinones can react with endogenous antioxidants like glutathione (GSH). While this is a detoxification pathway, it can also lead to the depletion of cellular GSH stores, rendering the cell more vulnerable to oxidative damage researchgate.net.

Table 1: Proposed Neurotoxic Metabolites of this compound Analogs

| Parent Compound | Primary Metabolic Pathway | Key Metabolites | Toxic Mechanism |

| MDEA | N-de-ethylation | MDA | Direct neurotoxicity, further metabolism to reactive species |

| MDEA/MDMA | Demethylenation (CYP450) | Catechol derivatives (e.g., N-ethyl-α-MeDA) | Oxidation to reactive ortho-quinones |

| Catechol Metabolites | Oxidation | Ortho-quinones | Redox cycling, ROS formation, covalent binding to macromolecules |

Oxidative Stress and Reactive Oxygen Species Production

A central mechanism in the neurotoxicity of substituted amphetamines like MDEA is the induction of oxidative stress researchgate.netnih.gov. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.

The generation of ROS in the context of MDEA exposure is closely linked to its metabolism. As described previously, the metabolic conversion of MDEA to catechol derivatives and their subsequent oxidation to quinones is a major source of ROS researchgate.netresearchgate.net. This redox cycling of metabolites can lead to a sustained production of superoxide radicals and other ROS researchgate.net.

Furthermore, the interaction of MDEA and its metabolites with monoamine neurotransmitters contributes to oxidative stress. By inducing a massive release of serotonin and, to a lesser extent, dopamine (B1211576), MDEA leads to elevated levels of these neurotransmitters in the synapse rupahealth.comnih.gov. The subsequent enzymatic degradation of these monoamines by monoamine oxidase (MAO) generates hydrogen peroxide, another potent ROS nih.gov. The autoxidation of dopamine can also produce ROS and reactive quinones researchgate.net.

This surge in ROS can overwhelm the endogenous antioxidant systems, including enzymes like superoxide dismutase and catalase, and non-enzymatic antioxidants like glutathione. The resulting oxidative stress can lead to widespread cellular damage, including:

Lipid Peroxidation: Damage to lipids in cell membranes, compromising their integrity and function.

Protein Oxidation: Modification of proteins, leading to loss of enzymatic activity and structural integrity.

DNA Damage: Oxidative damage to DNA can lead to mutations and strand breaks, which can trigger cell death pathways nih.gov.

The accumulation of oxidative damage is a key factor in the long-term neurotoxic effects observed with repeated exposure to MDEA and related compounds, contributing to the degeneration of serotonergic nerve terminals rupahealth.comresearchgate.net.

Excitotoxicity Mechanisms

Excitotoxicity is a pathological process in which excessive stimulation of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death nih.gov. While the primary targets of MDEA are monoamine transporters, there is evidence to suggest that excitotoxic mechanisms contribute to its neurotoxicity, similar to what is observed with MDMA nih.gov.

The link between MDEA and excitotoxicity is likely indirect and multifactorial. The significant release of monoamine neurotransmitters and the subsequent disruption of normal neuronal signaling can create an environment that promotes excitotoxicity. One proposed mechanism involves the downstream effects of monoamine release on the glutamatergic system.

The core events in excitotoxicity involve a massive influx of calcium ions (Ca2+) into the neuron through the overactivated NMDA receptors nih.gov. This sustained increase in intracellular Ca2+ triggers a cascade of detrimental events:

Activation of Degradative Enzymes: High levels of Ca2+ activate various enzymes that can break down essential cellular components. These include proteases (e.g., calpains), which degrade cytoskeletal proteins, and endonucleases, which fragment DNA.

Mitochondrial Dysfunction: The excess Ca2+ is taken up by mitochondria, leading to mitochondrial swelling, depolarization of the mitochondrial membrane, and impaired ATP production. This energy failure further exacerbates the excitotoxic cascade nih.gov.

Generation of Reactive Oxygen Species: The disruption of mitochondrial function and the activation of enzymes like nitric oxide synthase (NOS) by Ca2+ contribute to the production of ROS and reactive nitrogen species (RNS), leading to oxidative stress nih.gov.

In the context of MDEA neurotoxicity, the interplay between oxidative stress and excitotoxicity is likely synergistic. Oxidative stress can impair the function of glutamate (B1630785) transporters, leading to increased glutamate levels in the synapse and prolonged NMDA receptor activation. Conversely, the Ca2+ influx during excitotoxicity promotes ROS production, creating a vicious cycle of neuronal damage.

Mitochondrial Dysfunction and Energy Imbalances

Mitochondria are critical for neuronal survival, not only for their role in ATP production but also in maintaining cellular calcium homeostasis. There is substantial evidence that mitochondrial dysfunction is a primary event in the neurotoxicity of substituted amphetamines like MDEA and MDMA nih.govconicet.gov.ar.

The toxic effects on mitochondria can be mediated by both the parent compound and its metabolites. Studies on MDMA have shown that it can directly inhibit the mitochondrial respiratory chain, particularly at complexes I and III nih.gov. This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and an increase in the production of ROS nih.gov.

The metabolites of MDEA, particularly the reactive quinones, can also target mitochondria. These electrophilic species can covalently bind to mitochondrial proteins, including components of the respiratory chain and antioxidant enzymes, further impairing mitochondrial function.

A key event in MDEA-induced mitochondrial dysfunction is the disruption of calcium homeostasis. As discussed in the context of excitotoxicity, excessive Ca2+ influx into the cytoplasm leads to its sequestration by mitochondria. This mitochondrial calcium overload has several detrimental consequences:

Opening of the Mitochondrial Permeability Transition Pore (mPTP): Sustained high levels of mitochondrial Ca2+, often in conjunction with oxidative stress, can trigger the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane nih.gov.

Collapse of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP leads to the dissipation of the proton gradient across the inner mitochondrial membrane, causing a collapse of the ΔΨm nih.govnih.gov.

Cessation of ATP Synthesis: A stable ΔΨm is essential for ATP synthesis by oxidative phosphorylation. Its collapse effectively halts cellular energy production.

Release of Pro-apoptotic Factors: The compromised outer mitochondrial membrane can release proteins like cytochrome c into the cytoplasm, which is a key signal for initiating apoptosis nih.gov.

This cascade of mitochondrial failure leads to a severe energy deficit and an increase in oxidative stress, pushing the neuron towards cell death conicet.gov.ar.

Apoptosis and Programmed Cell Death Pathways

Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. However, its inappropriate activation can lead to pathological cell loss, as seen in neurodegenerative conditions and in response to toxic insults nih.gov. The neurotoxicity of MDEA and related compounds involves the activation of apoptotic pathways, leading to the demise of affected neurons.

The triggers for apoptosis in MDEA neurotoxicity are multifactorial and stem from the cellular and molecular damage described in the preceding sections. Key initiators of the apoptotic cascade include:

Mitochondrial Dysfunction: The release of cytochrome c from damaged mitochondria into the cytosol is a critical event in the intrinsic pathway of apoptosis. Cytosolic cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase nih.gov.

Oxidative Stress: High levels of ROS can directly damage cellular components and also act as signaling molecules to activate apoptotic pathways. Oxidative DNA damage can activate the p53 tumor suppressor protein, which can in turn induce the expression of pro-apoptotic proteins.

Excitotoxicity: The massive influx of Ca2+ and the subsequent activation of degradative enzymes can also trigger apoptotic cell death.

Once initiated, the apoptotic cascade proceeds through the activation of a family of proteases called caspases. Initiator caspases (like caspase-9) cleave and activate effector caspases (like caspase-3), which then execute the final stages of cell death by cleaving a wide range of cellular substrates. This leads to the characteristic morphological features of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies nih.gov.

In some contexts, particularly with severe insults, neuronal death may occur through necrosis, a more chaotic and inflammatory form of cell death nih.gov. However, the available evidence for compounds like MDEA points towards a significant role for the more controlled process of apoptosis in their long-term neurotoxic effects.

Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a cellular organelle responsible for the synthesis, folding, and modification of proteins, as well as lipid synthesis and calcium storage nih.gov. A variety of cellular insults, including oxidative stress and disruptions in calcium homeostasis, can lead to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress nih.gov.

While direct evidence for MDEA-induced ER stress is limited, the known mechanisms of its neurotoxicity strongly suggest that ER stress is a likely contributor. The oxidative stress and disruption of calcium homeostasis caused by MDEA and its metabolites are well-established triggers of ER stress nih.gov.

In response to ER stress, the cell activates a set of signaling pathways collectively known as the unfolded protein response (UPR) nih.gov. The UPR aims to restore ER homeostasis by:

Temporarily halting protein translation to reduce the load on the ER.

Increasing the expression of chaperone proteins that assist in protein folding.

Enhancing the degradation of misfolded proteins.

However, if the ER stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response nih.gov. Several mechanisms link chronic ER stress to apoptosis:

Activation of Caspase-12 (in rodents) or Caspase-4 (in humans): These caspases are specifically associated with the ER and can initiate a caspase cascade.

Upregulation of the CHOP Transcription Factor: CHOP (C/EBP homologous protein) can downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic proteins.

Activation of JNK (c-Jun N-terminal kinase): The IRE1 branch of the UPR can activate JNK, which can promote apoptosis through various mechanisms nih.gov.

Given the established role of oxidative stress and calcium dysregulation in MDEA neurotoxicity, it is highly probable that ER stress and the subsequent activation of the UPR play a significant role in the cascade of events leading to neuronal cell death.

Impact on Specific Neurotransmitter Systems

MDEA's primary neurotoxic effects are observed in its interaction with key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways.

Animal studies have consistently demonstrated the serotonergic neurotoxicity of MDEA. nih.gov This is characterized by a reduction in serotonin (5-HT) levels and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). mdpi.com Furthermore, a decrease in the density of serotonin transporters (SERT), which are responsible for the reuptake of serotonin from the synaptic cleft, is a key indicator of this neurotoxicity. mdpi.comnih.gov This damage appears to be selective to the axon terminals, leaving the cell bodies in the raphe nuclei unaffected. mdpi.com The long-term consequences of this serotonergic deficit can manifest as impairments in functions modulated by serotonin, including mood, sleep, and cognition. nih.gov

In contrast to its effects in some other species, MDEA has been shown to be a relatively selective dopamine neurotoxin in mice. mdpi.com Studies have revealed that MDEA can cause a significant and persistent loss of dopaminergic neurons in the substantia nigra, a key component of the nigrostriatal pathway. researchgate.net This pathway is crucial for motor control. The mesolimbic pathway, which is involved in reward and motivation, appears to be spared from these neurotoxic effects. researchgate.net The mechanism of this dopaminergic neurotoxicity is thought to involve the release of dopamine and subsequent oxidative stress. mdpi.com

Regional Brain Vulnerability to this compound Neurotoxicity (e.g., Hippocampus)

The neurotoxic effects of MDEA are not uniform throughout the brain, with certain regions showing greater vulnerability. The hippocampus, a brain structure critical for learning and memory, is particularly susceptible to the effects of MDEA and related compounds. wikipedia.orgiums.ac.ir Reduced activity and gray matter density in the hippocampus have been observed in long-term users of similar substances. wikipedia.org This damage is often associated with deficits in declarative and prospective memory. nih.gov

Blood-Brain Barrier Integrity and this compound

The blood-brain barrier (BBB) is a protective layer that regulates the passage of substances from the bloodstream into the brain. nih.gov At high doses, MDEA and similar amphetamines can increase the permeability of the BBB. wikipedia.org This disruption of the BBB's integrity can leave the brain more susceptible to environmental toxins and pathogens, further contributing to neurotoxicity. wikipedia.org The mechanism behind this increased permeability is linked to a neuroimmune response triggered by the compound. wikipedia.org

Inflammatory Responses and Microglial/Astrocytic Activation in Neurotoxicity

Neuroinflammation is a key component of the neurotoxic effects of MDEA. The activation of microglia and astrocytes, the primary immune cells of the central nervous system, plays a significant role in this process. nih.gov Following exposure to MDEA, microglia can become activated, leading to the release of pro-inflammatory cytokines and other inflammatory mediators. researchgate.netnih.gov This is often followed by the activation of astrocytes, a process known as astrogliosis, which is a hallmark of central nervous system injury. nih.gov The sustained activation of these glial cells contributes to the neuronal damage observed in MDEA neurotoxicity. researchgate.net

Analytical and Detection Methodologies for N Ethyl 1,3 Benzodioxol 5 Amine

Chromatographic Techniques for N-Ethyl-1,3-benzodioxol-5-amine Detection

Chromatography is a cornerstone for the analysis of this compound, providing the necessary separation from complex matrices. Gas and liquid chromatography are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. However, the analysis of amines by GC can present challenges. Amines are active compounds that can adsorb to the chromatographic support, leading to poor peak shape or "tailing". labrulez.com This issue is particularly pronounced for primary and polyfunctional amines. labrulez.com To mitigate this, specialized columns, such as those treated with potassium hydroxide (B78521) (KOH) to create a more basic and inert surface, are often employed. labrulez.com

For analysis, the compound is first vaporized and carried by an inert gas, such as helium, through a heated column. The GC oven temperature is typically programmed to start at a lower temperature and gradually increase to facilitate the separation of compounds with different volatilities. scispace.com Following separation, the compound elutes from the column and enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fingerprint for identification. The NIST Chemistry WebBook includes mass spectral data for the related compound 1,3-Benzodioxol-5-amine, which can serve as a reference. nist.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of this compound. It is particularly well-suited for compounds that are not easily volatilized. A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a C18 or similar non-polar stationary phase column, such as a Newcrom R1, and a polar mobile phase. sielc.com

The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid modifier, such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS)

For faster analysis and higher resolution, Ultra-High Performance Liquid Chromatography (UHPLC) is an advanced alternative to conventional HPLC. UHPLC systems use columns with smaller particle sizes (typically under 3 µm), which allows for higher flow rates and significantly reduced analysis times. sielc.com The HPLC method described for this compound is adaptable to UPLC applications by using columns with 3 µm particles. sielc.com

Coupling UHPLC with a Quadrupole Time-of-Flight (QTOF) mass spectrometer provides high-resolution and accurate mass data, enhancing the confidence in compound identification. mdpi.com The QTOF instrument combines a quadrupole mass analyzer with a time-of-flight mass analyzer, allowing for both precursor ion selection and high-resolution mass analysis of fragment ions. This is particularly useful for distinguishing between isomers and for the identification of unknown metabolites. mdpi.com

Table 1: Chromatographic Methods for this compound and Related Compounds

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Key Features |

|---|---|---|---|---|

| GC/MS | Packed column (e.g., Carbopack B/4% Carbowax 20M/0.8% KOH) labrulez.com | Carrier Gas: Nitrogen or Helium labrulez.comscispace.com | Mass Spectrometry (MS) | Suitable for volatile compounds; requires derivatization or special columns for amines to prevent peak tailing. labrulez.com |

| HPLC | Reverse-Phase (e.g., Newcrom R1) sielc.com | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) sielc.com | UV or MS | Scalable for preparative separation and suitable for pharmacokinetic studies. sielc.com |

| UHPLC/QTOF-MS | Reverse-Phase with small particles (e.g., <3 µm) sielc.com | Acetonitrile, Water, and Formic Acid sielc.commdpi.com | Quadrupole Time-of-Flight MS | High-resolution, accurate mass data for confident identification and metabolite studies. mdpi.com |

Mass Spectrometry for this compound and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the definitive identification of this compound and its metabolites. It measures the mass-to-charge ratio of ions to identify and quantify molecules. High-resolution mass spectrometry (HRMS) using instruments like a Q-TOF mass spectrometer can provide the exact mass of a molecule, which aids in determining its elemental composition. mdpi.com The NIST Chemistry WebBook provides electron ionization mass spectrum data for the parent compound, 1,3-Benzodioxol-5-amine, which can be a useful reference. nist.gov

Tandem Mass Spectrometry Approaches

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used to identify substances and elucidate their structures. In this approach, a specific ion (the precursor ion) of the target compound is selected in the first stage of the mass spectrometer, fragmented through collision with an inert gas, and then the resulting fragment ions (product ions) are analyzed in the second stage. mdpi.com This process, often performed using techniques like Electrospray Ionization (ESI), generates a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule. mdpi.com This is invaluable for confirming the identity of this compound in a complex sample and for identifying its metabolites by tracking characteristic fragmentation pathways.

Advanced Spectroscopic Techniques for this compound Analysis (e.g., NMR, IR)

While chromatography and mass spectrometry are primary tools for detection and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR and 13C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete elucidation of the molecular structure. mdpi.com For this compound, specific peaks in the 1H NMR spectrum would correspond to the protons of the ethyl group, the aromatic ring, and the methylenedioxy bridge.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. mdpi.com For this compound, which is a secondary amine, a characteristic N-H stretching vibration would be expected in the region of 3320-3280 cm-1 for a saturated amine. spectroscopyonline.com Other key absorptions would include C-H stretches from the aromatic ring and alkyl chain, C=C stretching from the aromatic ring, and characteristic C-O stretches from the benzodioxole group. researchgate.net

Table 2: Spectroscopic Data for Identification of this compound

| Technique | Expected Features | Reference Information |

|---|---|---|

| 1H and 13C NMR | Signals corresponding to ethyl, aromatic, and methylenedioxy protons and carbons. mdpi.com | Provides detailed structural information and connectivity of atoms. mdpi.com |

| IR Spectroscopy | N-H stretch (~3320-3280 cm-1), aromatic C-H stretch, alkyl C-H stretch, aromatic C=C stretch, C-O stretch (benzodioxole). mdpi.comspectroscopyonline.com | Confirms the presence of key functional groups. |

Bioanalytical Sample Preparation and Extraction Methods

The accurate analysis of this compound in biological matrices such as blood, urine, or oral fluid necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte. The choice of extraction method is critical and typically involves either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).